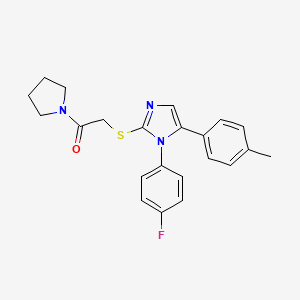

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a central imidazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioether linkage connects the imidazole to a pyrrolidin-1-yl ethanone moiety. This structure combines lipophilic (p-tolyl, fluorophenyl) and basic (pyrrolidine) elements, which may influence solubility, metabolic stability, and target-binding interactions.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3OS/c1-16-4-6-17(7-5-16)20-14-24-22(26(20)19-10-8-18(23)9-11-19)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSPTBCTYWEWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a thiol.

Introduction of the Fluorophenyl and Tolyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the imidazole derivative with a suitable thiol compound.

Attachment of the Pyrrolidine Ring: The final step involves the reaction of the thioether intermediate with a pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the imidazole ring or the carbonyl group, potentially leading to the formation of reduced derivatives.

Substitution: The aromatic rings (fluorophenyl and tolyl groups) may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives, alcohols.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

Materials Science:

Biology and Medicine

Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

Biochemical Research: Could be used as a probe or tool in biochemical studies to investigate molecular mechanisms.

Industry

Chemical Industry: May be used as an intermediate in the synthesis of other complex molecules.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. Possible mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Protein Binding: The compound could interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle and Substituent Variations

Key Compounds:

Structural Insights:

- Heterocycle : Imidazole (target) vs. triazole () or imidazolone (). Triazoles often exhibit greater metabolic stability, while imidazolones may reduce aromaticity, affecting binding .

- Substituents : The target’s p-tolyl group provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., sulfonyl in ). Fluorine atoms (4-fluorophenyl) enhance lipophilicity and bioavailability .

- Functional Groups: The pyrrolidinyl ethanone in the target contrasts with ethanol (Compound 6) or morpholine (Compound 8). Pyrrolidine’s basicity may improve membrane permeability compared to morpholine’s polarity .

Physicochemical Properties

Key Observations:

- The target’s pyrrolidinyl ethanone eliminates hydrogen-bond donors, reducing solubility compared to Compound 6 but improving membrane permeability.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a thioether derivative featuring an imidazole ring, which is known for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in anticancer research and as a modulator of various biological pathways. The following sections will detail its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula: C21H22FN3OS

- Molecular Weight: Approximately 422.48 g/mol

- Key Functional Groups: Imidazole ring, thioether linkage, pyrrolidine moiety

The presence of the fluorophenyl and toluidine groups enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this imidazole derivative exhibit significant anticancer activity. For instance, thiosemicarbazide derivatives have demonstrated chemopreventive effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation, but its structural characteristics suggest it may target key enzymes or receptors involved in cancer progression .

The exact mechanism of action for This compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in cell signaling pathways, which can lead to reduced tumor growth and enhanced apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the imidazole ring through cyclization reactions followed by the introduction of the thioether group.

Synthetic Route Example

- Formation of Imidazole Ring: Reaction of 4-fluoroaniline with p-tolualdehyde to form an intermediate.

- Cyclization: The intermediate is cyclized with a suitable thio compound under acidic conditions.

- Final Modifications: Further modifications can be made to enhance biological activity or metabolic stability.

Case Studies and Research Findings

Recent studies have explored the biological activities of related imidazole compounds:

- A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles demonstrated their role as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that similar mechanisms could be applicable to our compound .

- Another research highlighted the metabolic stability of imidazole derivatives, indicating that structural modifications can lead to compounds with improved pharmacokinetic profiles .

Summary Table: Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| Molecular Formula | C21H22FN3OS |

| Molecular Weight | 422.48 g/mol |

| Anticancer Activity | Inhibits cell proliferation; induces apoptosis |

| Mechanism of Action | Potential enzyme inhibition; receptor modulation |

| Synthesis Method | Multi-step organic reactions |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Thioether formation : Reacting a thiol-containing intermediate (e.g., 5-(4-fluorophenyl)-1H-imidazole-2-thiol) with a halogenated ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Suzuki-Miyaura coupling : Introducing the p-tolyl group via palladium-catalyzed cross-coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Methodological Tip : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to reduce costs .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions, pyrrolidine methylene signals at δ 2.5–3.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₃H₂₃FN₃OS: 408.15 g/mol) .

- X-ray crystallography : Resolve ambiguities in imidazole-thioether geometry using SHELX programs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

- Targeted modifications : Synthesize analogs with variations in the fluorophenyl (e.g., chloro, methoxy) or p-tolyl (e.g., m-tolyl, naphthyl) groups to assess electronic/steric effects on activity .

- Assay selection : Test against kinase panels (e.g., EGFR, JAK2) via fluorescence polarization assays, given imidazole-thioether motifs’ affinity for ATP-binding pockets .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., sulfoxide formation under oxidative conditions) that may confound results .

- Computational validation : Perform molecular dynamics simulations (AMBER/CHARMM) to assess target binding consistency across experimental setups .

Methodological Challenges

Q. How can researchers address low solubility in in vitro assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .

- Prodrug design : Introduce phosphate esters at the pyrrolidine nitrogen to enhance aqueous solubility .

- Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release .

Q. What crystallographic techniques validate non-covalent interactions in co-crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.